Pharmacological properties of 3,5-Dichloro-2-(piperidin-4-yl)pyridine derivatives
Pharmacological properties of 3,5-Dichloro-2-(piperidin-4-yl)pyridine derivatives
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Calculating Physicochemical Properties
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Finalizing Synthesis Workflow
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Analyzing Reaction Conditions
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An In-Depth Technical Guide to the Pharmacological Properties and Therapeutic Potential of 3,5-Dichloro-2-(piperidin-4-yl)pyridine Derivatives
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS: 1260895-53-1) represents a highly versatile, bifunctional building block [1.1]. By combining the robust metabolic stability of a halogenated aza-arene with the basic, flexible nature of a piperidine ring, this scaffold serves as a foundational pharmacophore for targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), kinases, and microbial enzymes. This whitepaper deconstructs the physicochemical rationale behind this scaffold, details its pharmacological utility, and provides validated experimental workflows for its derivatization.
Structural Deconstruction & Rationale
The pharmacological efficacy of 3,5-dichloro-2-(piperidin-4-yl)pyridine derivatives is not coincidental; it is the direct result of highly specific stereoelectronic features engineered into the molecule. As a Senior Application Scientist, it is critical to understand the causality behind these structural choices rather than just their presence.
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The Pyridine Core: Pyridine is a classic bioisostere for benzene, widely utilized in FDA-approved drugs to improve aqueous solubility and introduce a hydrogen-bond acceptor[1]. However, an unadorned pyridine can be susceptible to rapid clearance.
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The 3,5-Dichloro Substitution (Metabolic & Electronic Control): The addition of chlorine atoms at the 3 and 5 positions serves a dual purpose. First, these positions are notorious hotspots for Cytochrome P450 (CYP)-mediated oxidative metabolism. Halogenation provides a steric and electronic shield, drastically improving the pharmacokinetic half-life of the derivative. Second, the strong electron-withdrawing inductive effect of the chlorines pulls electron density away from the pyridine nitrogen, significantly lowering its pKa . This ensures the pyridine nitrogen remains unprotonated at physiological pH (7.4), thereby enhancing lipophilicity and passive membrane permeability (e.g., crossing the Blood-Brain Barrier).
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The Piperidin-4-yl Anchor: Piperidine is one of the most frequently utilized nitrogen heterocycles in drug discovery[2]. Attached at the 4-position to the pyridine ring, it provides a linear, extended geometry. The secondary amine of the piperidine is highly basic ( pKa≈9−10 ) and will be protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (like Aspartate or Glutamate) deep within receptor binding pockets[3].
Physicochemical Profiling
To effectively utilize this scaffold in hit-to-lead optimization, researchers must baseline its physicochemical properties. The table below summarizes the core metrics of the underivatized starting material, which dictate its behavior in biological assays and formulation.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 231.12 g/mol | Highly efficient ligand efficiency (LE); leaves ample "molecular weight budget" (<500 Da) for downstream derivatization. |
| LogP (Estimated) | ~2.8 | Optimal lipophilicity for oral bioavailability and membrane permeation. |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration (ideal TPSA < 90 Ų for CNS targets). |
| Hydrogen Bond Donors (HBD) | 1 | The piperidine -NH serves as a focal point for target engagement and synthetic functionalization. |
| Hydrogen Bond Acceptors (HBA) | 2 | Pyridine -N and Piperidine -N facilitate interactions with hinge regions or water networks in binding sites. |
| Rotatable Bonds | 1 | Low conformational entropy penalty upon binding to a target receptor. |
Data synthesized from standard cheminformatics profiling of CAS 1260895-53-1[4].
Pharmacological Applications & Target Engagement
Derivatives of 3,5-dichloro-2-(piperidin-4-yl)pyridine are uniquely suited for neuropharmacology and oncology[5]. When the piperidine nitrogen is functionalized (e.g., via benzoylation or alkylation), the resulting molecules frequently exhibit high affinity for aminergic GPCRs, such as the 5−HT2A or Dopamine D2 receptors[3].
The binding modality typically follows a conserved pharmacophore model: the protonated piperidine nitrogen anchors the molecule via a salt bridge to a conserved Aspartate residue in transmembrane helix 3 (TM3), while the 3,5-dichloropyridine moiety plunges into deeper, lipophilic sub-pockets, driving binding affinity through hydrophobic packing and halogen bonding.
Fig 1. Pharmacophore binding model for 3,5-dichloro-2-(piperidin-4-yl)pyridine derivatives.
Experimental Workflows: Synthesis & Derivatization
To harness this scaffold, medicinal chemists typically perform late-stage functionalization on the piperidine nitrogen. The following protocol details a self-validating system for the Reductive Amination of the scaffold to generate diverse libraries for high-throughput screening.
Protocol: Reductive Amination for Library Generation
Objective: To synthesize N-alkylated derivatives while preventing over-reduction or side-reactions.
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Preparation: Dissolve 3,5-Dichloro-2-(piperidin-4-yl)pyridine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.
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Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point and distinct dielectric constant provide superior solubility for complex heterocyclic intermediates and prevent rapid solvent evaporation during extended stirring.
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Iminium Formation: Add the target aldehyde (1.2 eq) and catalytic glacial acetic acid (0.1 eq) to adjust the microenvironment to pH ~5.
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Causality: Mildly acidic conditions are strictly required to protonate the carbonyl oxygen, accelerating nucleophilic attack by the piperidine amine to form the iminium ion, without fully protonating the amine (which would render it non-nucleophilic).
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Selective Reduction: Introduce Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C, then allow to warm to room temperature.
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Causality: STAB is utilized instead of Sodium borohydride ( NaBH4 ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, preventing the premature reduction of the unreacted aldehyde and selectively targeting the highly electrophilic iminium intermediate.
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Self-Validating Monitoring: Stir for 12 hours. Monitor the reaction via LC-MS. The system is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting mass ( m/z 231.0) and the emergence of the target product mass.
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Quenching & Purification: Quench with saturated aqueous NaHCO3 to neutralize the acid and safely decompose excess STAB. Extract the organic layer, concentrate under vacuum, and purify via Preparative HPLC. Confirm structural integrity via 1H -NMR and HRMS.
Fig 2. High-throughput derivatization and pharmacological screening workflow.
Conclusion
The 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold is a masterclass in rational drug design. By leveraging the lipophilicity and metabolic resistance of the dichloropyridine system alongside the strong electrostatic potential of the piperidine ring, researchers can rapidly generate highly potent, target-specific ligands. Strict adherence to validated synthetic protocols, such as controlled reductive amination, ensures high-fidelity libraries that can confidently be advanced into in vitro and in vivo pharmacological screening.
References
- Source: National Center for Biotechnology Information (PMC)
- Source: Royal Society of Chemistry (RSC)
- Source: PubMed (NIH)
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL
- 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS 1260895-53-1)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. achmem.com [achmem.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
